molecular formula C2H3Cl3<br>CHCl2CH2Cl<br>C2H3Cl3 B165190 1,1,2-Trichloroethane CAS No. 79-00-5

1,1,2-Trichloroethane

Cat. No. B165190
CAS RN: 79-00-5
M. Wt: 133.4 g/mol
InChI Key: UBOXGVDOUJQMTN-UHFFFAOYSA-N
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Description

1,1,2-Trichloroethane, or 1,1,2-TCA, is an organochloride solvent with the molecular formula C2H3Cl3 and the structural formula CH2Cl—CHCl2 . It is a colorless, sweet-smelling liquid that does not dissolve in water, but is soluble in most organic solvents . It is primarily used as a chemical intermediate in the production of 1,1-dichloroethene .


Synthesis Analysis

1,1,2-Trichloroethane can be prepared from 1,2-dichloroethane and chlorine . The effects of temperature of reaction zone, location of 1,2-dichloroethane charge-in, packings, and superficial velocity on the preparation of 1,1,2-trichloroethane have been investigated .


Molecular Structure Analysis

The molecular structure of 1,1,2-Trichloroethane is CH2Cl—CHCl2 . It is an organochloride solvent with the molecular formula C2H3Cl3 .


Chemical Reactions Analysis

1,1,2-Trichloroethane is used as a solvent and as an intermediate in the synthesis of 1,1-dichloroethene . The pyrolysis reaction kinetics and mechanism of chlorinated hydrocarbons were investigated using 1,1,2-Trichloroethane as a model .


Physical And Chemical Properties Analysis

1,1,2-Trichloroethane is a colorless liquid with a sweet, chloroform-like odor . It has a melting point of -36.6°C and a boiling point of 113.8°C . The vapor pressure is 23 mm Hg at 25°C . It is mostly insoluble in water .

Scientific Research Applications

  • Adhesives

    • Application: 1,1,2-Trichloroethane is used in the formulation of adhesives .
    • Method: It acts as a solvent that dissolves the adhesive components, enhancing their bonding capabilities .
    • Results: The use of 1,1,2-Trichloroethane in adhesives helps in achieving strong bonds between surfaces .
  • Production of Teflon Tubing

    • Application: It’s used in the production process of Teflon tubing .
    • Results: The result is the production of Teflon tubing, which has a wide range of industrial applications .
  • Lacquer and Coating Formulations

    • Application: 1,1,2-Trichloroethane is used in lacquer and coating formulations .
    • Method: It acts as a solvent in these formulations, helping to dissolve and mix the components effectively .
    • Results: The use of 1,1,2-Trichloroethane in these formulations helps in achieving smooth and uniform coatings .
  • Solvent for Fats, Oils, Waxes

    • Application: It’s used as a solvent for fats, oils, waxes, and other organic compounds .
    • Method: It dissolves these substances, making it easier to handle and process them .
    • Results: The use of 1,1,2-Trichloroethane as a solvent facilitates various industrial processes involving fats, oils, waxes, and other organic compounds .
  • Intermediate in the Production of 1,1-Dichloroethylene (Vinylidene Chloride)

    • Application: 1,1,2-Trichloroethane is used as an intermediate in the production of 1,1-dichloroethylene, also known as vinylidene chloride .
    • Results: The result is the production of 1,1-dichloroethylene, a compound used in the manufacture of various polymers and resins .
  • Synthesis of Tetrachloroethanes

    • Application: 1,1,2-Trichloroethane is used to some extent for the synthesis of tetrachloroethanes .
    • Results: The result is the production of tetrachloroethanes, a group of chemicals used in various industrial applications .
  • Impurity in Other Chemicals

    • Application: 1,1,2-Trichloroethane is sometimes present as an impurity in other chemicals .
    • Method: This typically occurs during the manufacturing process of these chemicals .
    • Results: The presence of 1,1,2-Trichloroethane as an impurity can affect the properties and uses of the chemicals in which it is present .
  • Environmental Breakdown Product

    • Application: 1,1,2-Trichloroethane may be formed when another chemical breaks down in the environment under conditions where there is no air .
    • Method: This typically occurs through natural processes such as microbial degradation .
    • Results: The formation of 1,1,2-Trichloroethane in the environment can have various impacts, depending on the specific context .

Safety And Hazards

1,1,2-Trichloroethane may be harmful by inhalation, ingestion, and skin contact. It is a respiratory and eye irritant. 1,1,2-TCA is a central nervous system depressant and inhalation of vapors may cause dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness . It is nonflammable .

properties

IUPAC Name

1,1,2-trichloroethane
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InChI

InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2
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InChI Key

UBOXGVDOUJQMTN-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)Cl)Cl
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Molecular Formula

C2H3Cl3, Array
Record name 1,1,2-TRICHLOROETHANE
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DSSTOX Substance ID

DTXSID5021380
Record name 1,1,2-Trichloroethane
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Molecular Weight

133.40 g/mol
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Physical Description

1,1,2-trichloroethane appears as a clear light colored liquid. Insoluble in water and slightly denser than water. Hence sinks in water. May be toxic by inhalation., Liquid, Colorless liquid with a sweet, chloroform-like odor; [NIOSH] Clear colorless liquid with a sweet odor; [Matheson Tri-Gas MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor.
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Boiling Point

235 °F at 760 mmHg (NTP, 1992), 113-114 °C at 760 mm Hg, Latent heat of evaporation at BP: 68.7 cal/g, In presence of water, hydrolysis occurs at /1,1,2-trichloroehtane's/ boiling point, 114 °C, 237 °F
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, ethers and many organic liquids, In water, 4,590 mg/L at 25 °C, ... Soluble in water (4.50 g/L at 20 °C), Solubility in water, g/100ml at 20 °C: 0.45 (very poor), 0.4%
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Density

1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4416 at 20 °C/4 °C, Relative density (water = 1): 1.4, 1.44
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Vapor Density

4.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.21 g/L (BP, 760 mm Hg), Relative vapor density (air = 1): 4.6, 4.63
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Vapor Pressure

16.7 mmHg at 68 °F ; 20 mmHg at 70.9 °F (NTP, 1992), 23.0 [mmHg], 23 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 19 mmHg
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Impurities

... 1,1,2-trichloroethane is available as a commercial grade product, either stablized or unstabilized, at a purity of >99%. The stabilized product contains sec-butanol (0.5%) and 1,2-butylene oxide (0.25%).
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Product Name

1,1,2-Trichloroethane

Color/Form

Clear, colorless liquid, Colorless liquid

CAS RN

79-00-5
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Record name 1,1,2-TRICHLOROETHANE
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Record name Ethane, 1,1,2-trichloro-
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Melting Point

-35 °F (NTP, 1992), -35 °C, -36 °C, -34 °F
Record name 1,1,2-TRICHLOROETHANE
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Record name 1,1,2-Trichloroethane
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Synthesis routes and methods I

Procedure details

The procedure was as described in Example 5 but 2155 g 1,2-dichloroethane containing 1.7 g dissolved iron(III)chloride was introduced into the reactor. The solution contained 0.083 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.12 weight % 1,1,2-trichloroethane.
[Compound]
Name
FeCl3
Quantity
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Synthesis routes and methods II

Procedure details

The procedure was as in Example 1 but 2072 g 1,2-dichloroethane containing 1.6 g dissolved FeCl3 was introduced into the reactor. The solution contained 0.076 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.18 weight % 1,1,2-trichloroethane.
[Compound]
Name
FeCl3
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Synthesis routes and methods III

Procedure details

3500 m3/ h of hydrogen chloride from pyrolysis of 1,2-dichloroethane, contaminated by 2500 ppm by volume of acetylene, 150 ppm by volume of ethylene 5 ppm by volume of vinyl chloride and 2 ppm by volume of ethyl chloride entered the process through line 1 under a pressure of 8 bar absolute. The hydrogen chloride was preheated in a steam-heated heat exchanger 2 to a temperature of 160° C. After the addition of 21.5 m3/ chlorine gas through line 3 under a pressure of 8.5 bar absolute, the mixture passed through line 4 to reactor 5 which was filled with 0.8 m3 of activated carbon coated with 16% by weight of CuCl2 and 16% by weight of MnCl2. The reactor was operated adiabatically. In reactor 5, the reaction between acetylene, ethylene and vinyl chloride with chlorine to give 1,1,2,2-tetrachloroethane, 1,2-dichloroethane and 1,1,2-trichloroethane occurred. The reaction mixtures left the reactor 5 through line 6. The reaction mixture contained an excess of free chlorine of 985 ppm by volume, measured at 7. The concentration of acetylene and ethylene were each below 1 ppm by volume. Six m3/ h of vinyl chloride gas under a pressure of 8 bar absolute were admixed with the HCl at 8, the reaction mixture flowed at a temperature of 125° C. under a pressure of 7.5 bar absolute via line 8a to reactor 9, which was filled with 0.5 m3 of the same carrier catalyst as in reactor 5 and was operated adiabatically,too. In reactor 9, the free chlorine in the hydrogen chloride stream after reactor 5 reacted with the vinyl chloride to produce 1,1,2-trichloroethane.
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[Compound]
Name
ethylene and vinyl chloride
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CuCl2
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Reaction Step Twelve

Synthesis routes and methods IV

Procedure details

Suitable stable water-immiscible volatile organic solvents include chlorinated hydrocarbons, such as, in particular methylene chloride, dichloroethane, trichloroethane, chloroform, carbon tetrachloride etc., aromatic hydrocarbons, such as, in particular, benzene, toluene, xylene, etc., and ethers, provided they have a boiling point of less than 45° C. at 1 mm Hg and are immiscible with water.
Name
Quantity
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Type
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Reaction Step One
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Name
chlorinated hydrocarbons
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2-Trichloroethane
Reactant of Route 2
1,1,2-Trichloroethane
Reactant of Route 3
1,1,2-Trichloroethane
Reactant of Route 4
Reactant of Route 4
1,1,2-Trichloroethane
Reactant of Route 5
Reactant of Route 5
1,1,2-Trichloroethane
Reactant of Route 6
Reactant of Route 6
1,1,2-Trichloroethane

Citations

For This Compound
13,200
Citations
AD Maness, KS Bowman, J Yan… - Amb …, 2012 - amb-express.springeropen.com
The contaminant concentrations over which type strains of the species Dehalogenimonas alkenigignens and Dehalogenimonas lykanthroporepellens were able to reductively …
Number of citations: 50 amb-express.springeropen.com
L Jiang, Y Yang, H Jin, H Wang, CM Swift… - … science & technology, 2022 - ACS Publications
Chlorinated ethanes, including 1,2-dichloroethane (1,2-DCA) and 1,1,2-trichloroethane (1,1,2-TCA), are widespread groundwater contaminants. Enrichment cultures XR DCA and XR …
Number of citations: 12 pubs.acs.org
DMM Adema, IGJ Vink - Chemosphere, 1981 - Elsevier
The aquatic toxicity of 1,1,2-trichloroethane, dieldrin, pentachlorophenol and 3,4-dichloroaniline was determined for about 15 marine and fresh water animals and several unicellular …
Number of citations: 157 www.sciencedirect.com
S Yllner - Acta pharmacologica et toxicologica, 1971 - Wiley Online Library
Labelled 1,1,2‐trichloroethane (0.38 μci/mg), prepared by chlorination of ethylene‐ 14 C, was injected intraperitoneally (0.1–0.2 g/kg). The elimination of radioactivity was followed for 3 …
Number of citations: 53 onlinelibrary.wiley.com
J Yang, Q Zhang, X Fu, H Chen, P Hu… - Journal of environmental …, 2019 - Elsevier
1,2-trichloroethane (TCA) is a contaminant in many pesticide and chemical fields. This study mainly described the potential effectiveness of the natural attenuation of 1,1,2-TCA in …
Number of citations: 20 www.sciencedirect.com
M Tafazoli, M Kirsch-Volders - Mutation Research/Genetic Toxicology, 1996 - Elsevier
The main objective of this study was to compare the cytotoxic genotoxic and mutagenic activity of a number of chlorinated aliphatic hydrocarbons, which are widely used as chemical …
Number of citations: 57 www.sciencedirect.com
CE Castro, NO Belser - Environmental Toxicology and …, 1990 - Wiley Online Library
Resting cell suspensions of the camphor‐grown soil organism Pseudomonas putida PpG‐786, ATCC culture 29607, dehalogenate 1,1,2‐trichloroethane by two pathways under …
Number of citations: 49 setac.onlinelibrary.wiley.com
H Yin, JP Jones, MW Anders - Chemical research in toxicology, 1995 - ACS Publications
1-Fluoro-1, 1, 2-trichloroethane (HCFC-131a), 1, 2-dichloro-1, 1-difluoroethane (HCFC-132b), and 1, 1, l-trifluoro-2-chloroethane (HCFC-133a) were chosen as models for comparative …
Number of citations: 20 pubs.acs.org
JL Dillehay, KS Bowman, J Yan, FA Rainey, WM Moe - Biodegradation, 2014 - Springer
When chlorinated alkanes are present as soil or groundwater pollutants, they often occur in mixtures. This study evaluated substrate interactions during the anaerobic reductive …
Number of citations: 14 link.springer.com
LL Zhang, TJ Li, YD Zhang, YN Dong, LY Zhou… - Chemical Engineering …, 2022 - Elsevier
Dehydrochlorination of 1,1,2-trichloroethane (112TCE) is a widely used method for preparing vinylidene chloride (VDC), which is an important polymeric monomer and intermediate of …
Number of citations: 1 www.sciencedirect.com

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